molecular formula C23H20N2O2S B2610668 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide CAS No. 1790198-26-3

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2610668
CAS No.: 1790198-26-3
M. Wt: 388.49
InChI Key: VXKXOOVYDQAMBS-UHFFFAOYSA-N
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Description

“N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It’s a derivative of benzothiazole, which is a heterocyclic compound with diverse biological activities . Benzothiazole derivatives have been used in the synthesis of compounds with potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .


Synthesis Analysis

The synthesis of such compounds often involves catalyst-free procedures under microwave irradiation . The transformation provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .

Scientific Research Applications

Synthesis and Biological Activities

  • Diuretic Activity : A study reported the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, showing promising diuretic activity, highlighting their potential in medical applications (Yar & Ansari, 2009).

  • Antitumor Activity : Research on benzyl-1,3-thiazol-2-yl tetrahydro-1-benzothiophen-3-carboxamides demonstrated significant antitumor effects, suggesting their potential in cancer therapy (Ostapiuk et al., 2017).

  • Antimicrobial Properties : Compounds such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been synthesized and shown to have antimicrobial properties (Talupur et al., 2021).

  • Antibacterial Agents : A study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed them as novel antibacterial agents, indicating their potential in treating bacterial infections (Palkar et al., 2017).

  • Anticancer Evaluation : N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide has been synthesized and evaluated for its anticancer properties, contributing to the field of cancer treatment research (Senthilkumar et al., 2021).

Chemical Synthesis and Reactivity

  • Synthesis Techniques : Various studies have focused on the synthesis and characterization of similar benzothiazole derivatives, providing insights into their chemical structures and reactivity (Bikobo et al., 2017).

  • Electrophilic Substitution Reactions : Research on the synthesis of 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole explored electrophilic substitution reactions, adding to the understanding of these compounds' chemical behaviors (Aleksandrov et al., 2021).

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-23(27,19-10-7-17(8-11-19)16-5-3-2-4-6-16)14-24-22(26)18-9-12-20-21(13-18)28-15-25-20/h2-13,15,27H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKXOOVYDQAMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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